3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
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Overview
Description
3-(Trichloromethyl)-8-azabicyclo[321]octan-3-ol hydrochloride is a complex organic compound with significant applications in various fields This compound is characterized by its unique bicyclic structure, which includes a trichloromethyl group and an azabicyclo octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another approach uses gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and intermediates safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the azabicyclo octane framework play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in biological processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
- anti-3-azabicyclo[3.2.1]octan-8-ol hydrochloride
Uniqueness
3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to its trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H13Cl4NO |
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Molecular Weight |
281.0 g/mol |
IUPAC Name |
3-(trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C8H12Cl3NO.ClH/c9-8(10,11)7(13)3-5-1-2-6(4-7)12-5;/h5-6,12-13H,1-4H2;1H |
InChI Key |
NGQLLSZAKOAAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)(C(Cl)(Cl)Cl)O.Cl |
Origin of Product |
United States |
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